(r)-2-Acetamido-3-mercapto-n-(methylsulfonyl)propanamide
Overview
Description
®-2-Acetamido-3-mercapto-n-(methylsulfonyl)propanamide is a compound of interest in various scientific fields due to its unique chemical structure and properties This compound features an acetamido group, a mercapto group, and a methylsulfonyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-acetamido-3-mercapto-n-(methylsulfonyl)propanamide typically involves multiple steps, starting from readily available precursors. One common method includes the reaction of an appropriate amine with acetic anhydride to form the acetamido group. The mercapto group can be introduced through a thiolation reaction, while the methylsulfonyl group is added via sulfonylation using methylsulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
®-2-Acetamido-3-mercapto-n-(methylsulfonyl)propanamide undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the acetamido or sulfonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the acetamido or sulfonyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield disulfides, while reduction of the acetamido group can produce amines .
Scientific Research Applications
®-2-Acetamido-3-mercapto-n-(methylsulfonyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of ®-2-acetamido-3-mercapto-n-(methylsulfonyl)propanamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular pathways involved in oxidative stress or inflammation, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl)indole: Known for its dual antimicrobial and anti-inflammatory activities.
Sulfonimidates: Used as precursors for various sulfur-containing compounds and have applications in medicinal chemistry.
Indole-sulfonamide derivatives: Explored for their biological activities and potential as drug candidates.
Uniqueness
®-2-Acetamido-3-mercapto-n-(methylsulfonyl)propanamide is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-acetamido-N-methylsulfonyl-3-sulfanylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4S2/c1-4(9)7-5(3-13)6(10)8-14(2,11)12/h5,13H,3H2,1-2H3,(H,7,9)(H,8,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHQNGXDJRSPQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CS)C(=O)NS(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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